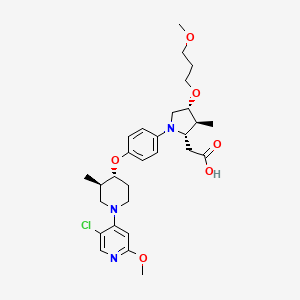![molecular formula C9H14N3O9P B12388801 5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid](/img/structure/B12388801.png)
5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid is a complex organic compound with significant biochemical relevance. It is known for its role in various metabolic pathways, particularly in the biosynthesis of purine nucleotides. This compound is a derivative of imidazole and ribose, featuring a phosphonooxymethyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the phosphorylation of ribose derivatives followed by the introduction of the imidazole ring through cyclization reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the compound from simpler precursors. This method is advantageous due to its specificity and efficiency, reducing the need for harsh chemical reagents and conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.
Substitution: The phosphonooxymethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: Biologically, it plays a crucial role in the purine biosynthesis pathway, which is essential for the production of nucleotides. It is also studied for its potential regulatory effects on enzymatic activities.
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential, particularly in the treatment of metabolic disorders and as potential anticancer agents.
Industry: Industrially, it is used in the production of pharmaceuticals and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The compound exerts its effects primarily through its involvement in the purine biosynthesis pathway. It acts as a substrate for various enzymes, facilitating the formation of nucleotides. The molecular targets include enzymes such as phosphoribosylaminoimidazole carboxylase, which catalyzes the conversion of the compound into other intermediates in the pathway. This process is crucial for maintaining the balance of nucleotide pools within the cell.
Comparison with Similar Compounds
- 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate
- 5-amino-4-carboxyimidazole ribonucleotide
- N-succinyl-5-aminoimidazole-4-carboxamide ribose 5’-phosphate
Uniqueness: The uniqueness of 5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid lies in its specific stereochemistry and the presence of the phosphonooxymethyl group. This structural feature distinguishes it from other similar compounds and contributes to its specific biochemical roles and reactivity.
Properties
Molecular Formula |
C9H14N3O9P |
|---|---|
Molecular Weight |
339.20 g/mol |
IUPAC Name |
5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N3O9P/c10-7-4(9(15)16)11-2-12(7)8-6(14)5(13)3(21-8)1-20-22(17,18)19/h2-3,5-6,8,13-14H,1,10H2,(H,15,16)(H2,17,18,19)/t3-,5?,6+,8-/m1/s1 |
InChI Key |
XFVULMDJZXYMSG-JCBVGMOXSA-N |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@H](C([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)O |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


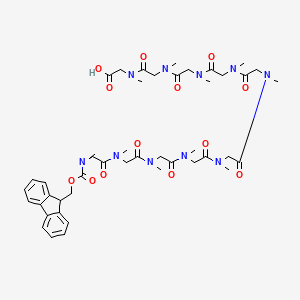
![1-[4-[4-(4-fluorophenyl)-2-[4-[5-(4-fluorophenyl)-4-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B12388723.png)
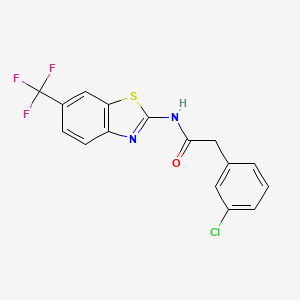
![3,5-diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile](/img/structure/B12388734.png)
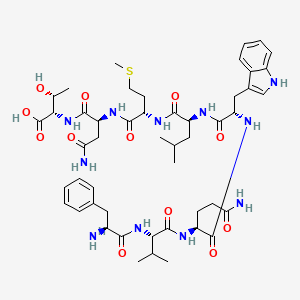

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12388765.png)
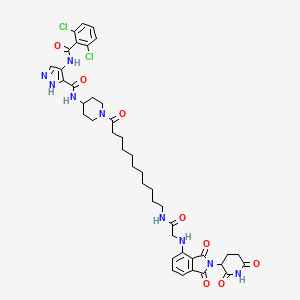
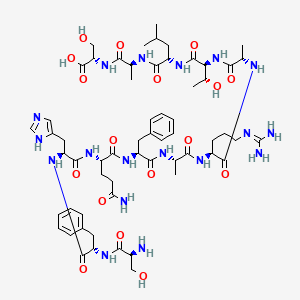

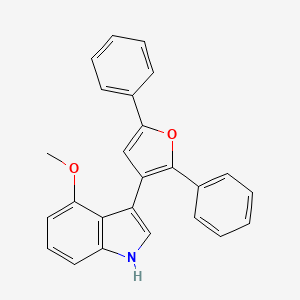
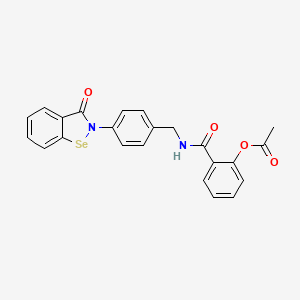
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
